molecular formula C12H15N3O4S B13318475 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B13318475
M. Wt: 297.33 g/mol
InChI Key: YSCJXOBOCPJONA-UHFFFAOYSA-N
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Description

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a tetrahydropyridine moiety via a methylene bridge. The compound’s structural complexity arises from the interplay of its electron-withdrawing nitro group, the sulfonamide pharmacophore, and the partially unsaturated tetrahydropyridine ring.

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

2-nitro-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-9-10-5-7-13-8-6-10/h1-5,13-14H,6-9H2

InChI Key

YSCJXOBOCPJONA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Nitrobenzenesulfonyl Chloride

Method:
Nitration of benzenesulfonyl chloride or sulfonation of nitrobenzene.

Step Reagents & Conditions Yield Notes
1 Nitration: Benzenesulfonyl chloride + HNO₃/H₂SO₄ 70–85% Control temperature to avoid over-nitration
2 Sulfonation: Nitrobenzene + SO₃/H₂SO₄ 65–80% Direct sulfonation, may require purification

Method:
Two main approaches are cited in literature:

Step Reagents & Conditions Yield Notes
1 4-Pyridone + formaldehyde + NH₃ (reductive amination) 60–75% May require further purification
2 4-Piperidone + reducing agent (NaBH₄ or H₂/Pd) 70–90% Monitored to avoid over-reduction

Sulfonamide Coupling

Method:
Coupling of 2-nitrobenzenesulfonyl chloride with (1,2,3,6-tetrahydropyridin-4-yl)methylamine, typically using a base to neutralize HCl produced.

Step Reagents & Conditions Yield Notes
1 2-Nitrobenzenesulfonyl chloride + amine + base (e.g., K₂CO₃, NaHCO₃) in dichloromethane or acetonitrile, 0–25°C 80–95% Fast reaction, exothermic; base prevents acid-catalyzed side reactions

Recent advances include mechanochemical synthesis, which minimizes solvent use and can accelerate sulfonamide formation:

  • Mechanochemical Sulfonylation : Grinding the amine, sulfonyl chloride, and base in a ball mill for 1–5 minutes at room temperature, followed by extraction and purification. Yields are typically high (80–95%) and the process is rapid and environmentally friendly.
Step Method Typical Yield Key Reagents Notes
1 Nitration/Sulfonation 65–85% HNO₃, H₂SO₄, SO₃ Careful temperature control
2 Reductive Amination/Hydrogenation 60–90% 4-Pyridone/4-Piperidone, NaBH₄, H₂/Pd Avoid over-reduction
3 Sulfonamide Coupling 80–95% 2-Nitrobenzenesulfonyl chloride, amine, base Exothermic, fast
4 Mechanochemical Sulfonylation 80–95% Ball mill, minimal solvent Green chemistry approach
  • The order of functional group introduction is critical; introducing the nitro group last can avoid unwanted reduction during earlier steps.
  • Use of dry, inert atmospheres (argon or nitrogen) is recommended during amine coupling to prevent oxidation of the tetrahydropyridine moiety.
  • Mechanochemical methods offer significant time and solvent savings, with comparable or superior yields to traditional solution-phase synthesis.

The synthesis of 2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is best accomplished via a modular approach: preparing the sulfonyl chloride and amine precursors separately, then coupling them under mild, basic conditions. Mechanochemical methods represent a promising, sustainable alternative to traditional solution-phase synthesis, offering high yields and operational simplicity. The choice of method depends on available equipment, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining features of sulfonamides and tetrahydropyridine derivatives. Below is a detailed comparison with key analogs:

Comparison with MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

MPTP, a neurotoxin linked to Parkinsonism in humans, shares the tetrahydropyridine core with the target compound . However, critical differences include:

  • Substituents : MPTP lacks the sulfonamide and nitro groups, featuring instead a phenyl ring and methyl group.
  • Biological Impact : MPTP’s neurotoxicity stems from its conversion to MPP+, which inhibits mitochondrial complex I. In contrast, the nitro and sulfonamide groups in the target compound may confer distinct reactivity (e.g., electrophilic nitro group interactions) or metabolic stability .
  • Pharmacological Implications : While MPTP is a neurotoxic byproduct, sulfonamide-tetrahydropyridine hybrids are often explored for antimicrobial or anti-inflammatory properties, suggesting divergent applications.

Comparison with Sulfathiazole Derivatives

Sulfathiazole analogs, such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide, highlight the role of sulfonamide substituents:

  • Structural Differences : The target compound replaces the thiazole and pyrimidinyl groups with a nitrobenzene and tetrahydropyridine system.
  • Synthetic Routes : Both compounds are synthesized via nucleophilic substitution (e.g., sulfonyl chloride reactions), but the tetrahydropyridine moiety in the target compound may require specialized protection/deprotection strategies due to its unsaturated ring .

Comparison with N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

This analog, synthesized from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride, demonstrates:

  • Substituent Influence : The methyl group in the benzene ring reduces steric hindrance compared to the nitro group in the target compound.
  • Bioactivity Trends : Methyl-substituted sulfonamides are often associated with improved solubility but reduced electrophilic reactivity, whereas the nitro group may enhance interactions with nitroreductases or aromatic receptors .

Biological Activity

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C12H14N4O3S
  • Molecular Weight : 286.33 g/mol

The structure features a nitro group and a sulfonamide functional group attached to a tetrahydropyridine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound has shown promise in modulating cardiovascular functions and interacting with calcium channels, which are critical in regulating blood pressure and heart function.

  • Calcium Channel Modulation : Studies suggest that 2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide may interact with calcium channels, influencing vascular resistance and perfusion pressure. This interaction is significant in the context of hypertension management.
  • Antimicrobial Activity : Like many sulfonamides, this compound may also possess antimicrobial properties. The presence of the sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria.

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of related sulfonamide compounds:

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)Observations
IControl-Baseline perfusion pressure
II2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide0.001Decreased perfusion pressure observed
IIIOther Sulfonamide Derivative A0.001Moderate effect on perfusion pressure
IVOther Sulfonamide Derivative B0.001No significant change
VOther Sulfonamide Derivative C0.001Increased coronary resistance

The results indicated that the compound significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic role in managing cardiovascular conditions.

Research Findings

Recent studies have provided insights into the interactions of sulfonamides with calcium channels:

  • A study utilizing an isolated rat heart model demonstrated that certain sulfonamides could decrease coronary resistance and perfusion pressure over time .
  • Theoretical docking studies have suggested favorable binding interactions between the compound and calcium channel proteins .

Q & A

Q. What are the foundational synthetic routes for 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves:
  • Sulfonamide formation : Reacting a nitrobenzene sulfonyl chloride derivative with a tetrahydropyridine-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Protection/deprotection strategies : Use of Boc-protected intermediates to prevent undesired side reactions during coupling steps .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the integration of aromatic protons (nitrobenzene) and the tetrahydropyridine methylene groups .
  • HPLC-MS : Validates purity (>95%) and molecular weight .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., sulfonamide NH interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in sulfonamide formation .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., sulfonyl chloride addition) minimizes byproducts .

Q. How can contradictions in biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodological Answer :
  • Comparative dose-response studies : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Metabolite screening : LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., piperidine vs. tetrahydropyridine) to isolate pharmacophoric features .

Q. What experimental strategies validate its potential as a tubulin polymerization inhibitor?

  • Methodological Answer :
  • In vitro tubulin assembly assays : Monitor polymerization kinetics via turbidity measurements at 350 nm .
  • Docking studies : Use Glide XP (Schrödinger) to model interactions with the colchicine binding site, focusing on nitro and sulfonamide groups .
  • Cytotoxicity profiling : Compare IC50 values in cancer cell lines (e.g., HeLa, MCF-7) with known tubulin inhibitors .

Q. How can computational modeling predict binding affinity with neurological targets (e.g., 5-HT6 receptors)?

  • Methodological Answer :
  • Molecular docking : Apply the Glide XP protocol to account for hydrophobic enclosure and hydrogen-bonding motifs (e.g., sulfonamide O···receptor residues) .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for structural modifications (e.g., tetrahydropyridine vs. piperidine) .
  • WaterMap analysis : Identify displacement of high-energy water molecules in the binding pocket to refine affinity predictions .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental binding data?

  • Methodological Answer :
  • Force field validation : Re-parameterize charges for the nitro group using quantum mechanical calculations (e.g., B3LYP/6-31G*) .
  • Solvent effects : Include explicit water molecules in MD simulations to model solvation entropy .
  • Crystal structure alignment : Compare predicted poses with X-ray data from analogous complexes (e.g., PDB: 3HKC) .

Tables for Key Data

Property Method Reference
Synthetic yield optimizationSolvent: DMF; Temp: 0–5°C
Tubulin IC50Turbidity assay (350 nm)
5-HT6 receptor KiRadioligand binding (³H-LSD)
Docking score (Glide XP)Hydrophobic enclosure scoring

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